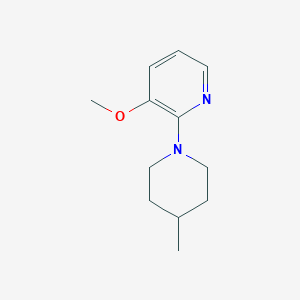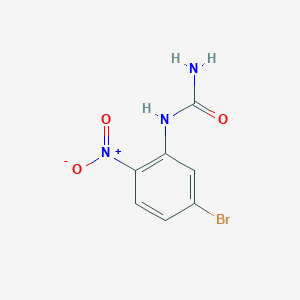![molecular formula C20H26N4O2 B15120353 N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15120353.png)
N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a synthetic compound that features a piperidine ring, a pyrimidine ring, and an ethoxybenzoyl group. Compounds containing piperidine and pyrimidine rings are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the ethoxybenzoyl group and the pyrimidine ring. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the ethoxybenzoyl group via nucleophilic substitution.
Coupling Reactions: Formation of the pyrimidine ring through coupling reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.
Biological Studies: Examination of its effects on biological systems, including its interaction with enzymes and receptors.
Chemical Biology: Use as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxolane-3-carboxamide: Another piperidine derivative with similar structural features.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and evodiamine, which exhibit diverse biological activities.
Uniqueness
N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups and rings, which may confer distinct biological properties and therapeutic potential compared to other piperidine derivatives.
特性
分子式 |
C20H26N4O2 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(4-ethoxyphenyl)-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H26N4O2/c1-4-26-18-9-7-16(8-10-18)19(25)24-11-5-6-17(14-24)23(3)20-21-12-15(2)13-22-20/h7-10,12-13,17H,4-6,11,14H2,1-3H3 |
InChIキー |
CPNYZYLKLGVJMQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCCC(C2)N(C)C3=NC=C(C=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B15120271.png)
![2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15120273.png)
![N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120276.png)
![N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15120280.png)
![3-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15120294.png)
![4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15120301.png)

![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B15120318.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B15120322.png)
![5-chloro-N-methyl-N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15120338.png)
![3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B15120351.png)
![2-Cyclopropyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B15120361.png)
![4-[1-(5-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B15120365.png)
